molecular formula C10H11N5O3 B2755698 1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid CAS No. 1159988-16-5

1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid

Cat. No.: B2755698
CAS No.: 1159988-16-5
M. Wt: 249.23
InChI Key: NEKQOCVNLZMXDI-UHFFFAOYSA-N
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Description

The compound 1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid (CAS: 1159988-70-1) is a pyrazole derivative characterized by a carbamoyl linker bridging a pyrazole ring and a pyrazolylmethyl group. Its molecular formula is C₁₀H₁₁N₅O₃, with a molar mass of 249.23 g/mol and a predicted density of 1.58 g/cm³ . The pKa of ~3.48 suggests moderate acidity, likely due to the carboxylic acid moiety .

Properties

IUPAC Name

2-methyl-4-(1H-pyrazol-5-ylmethylcarbamoyl)pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N5O3/c1-15-8(10(17)18)7(5-13-15)9(16)11-4-6-2-3-12-14-6/h2-3,5H,4H2,1H3,(H,11,16)(H,12,14)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKQOCVNLZMXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)C(=O)NCC2=CC=NN2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N5O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid typically involves multi-step reactions starting from commercially available precursors. One common method includes:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of hydrazine derivatives with 1,3-dicarbonyl compounds under acidic or basic conditions to form the pyrazole ring.

    Methylation: The pyrazole ring is then methylated using methyl iodide in the presence of a base such as potassium carbonate.

    Carbamoylation: The methylated pyrazole undergoes carbamoylation with an appropriate isocyanate to introduce the carbamoyl group.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the carbamoyl group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of pyrazole oxides.

    Reduction: Conversion to amine derivatives.

    Substitution: Formation of substituted pyrazoles with various functional groups.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential in various therapeutic areas:

  • Anticancer Activity : Research indicates that pyrazole derivatives, including this compound, exhibit cytotoxic effects against several cancer cell lines. For instance, studies have demonstrated that modifications in the pyrazole structure can enhance its efficacy against human cancer cells, suggesting a promising avenue for anticancer drug development .
  • Antimicrobial Properties : The compound has been evaluated for its antibacterial and antifungal activities. Certain derivatives have shown effectiveness against pathogenic strains, indicating potential as a new class of antimicrobial agents. For example, studies have reported that pyrazole derivatives can inhibit the growth of resistant bacterial strains .

Agricultural Applications

The compound's structure also lends itself to applications in agriculture:

  • Fungicides : Research has explored the synthesis of pyrazole-based fungicides that target specific fungal pathogens affecting crops. These compounds have demonstrated significant antifungal activity, outperforming traditional fungicides in some cases .

Case Study 1: Anticancer Activity

A study published in Molecules highlighted the synthesis of various pyrazole derivatives and their evaluation against human cancer cell lines. The findings indicated that certain modifications to the pyrazole ring significantly enhanced cytotoxicity, making these compounds potential candidates for further development as anticancer agents .

Case Study 2: Antimicrobial Efficacy

In another study, researchers synthesized a series of 1-methyl-pyrazole derivatives and tested their antimicrobial properties. The results showed that some compounds exhibited potent activity against both Gram-positive and Gram-negative bacteria, suggesting their potential use as broad-spectrum antibiotics .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineEfficacy LevelReference
AnticancerVarious Cancer Cell LinesHigh (IC50 < 10 µM)
AntibacterialStaphylococcus aureusModerate (MIC = 4 µg/ml)
AntifungalFusarium spp.High (effective at low doses)

Mechanism of Action

The mechanism by which 1-methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. This interaction can disrupt key biological pathways, leading to therapeutic effects in conditions like inflammation or cancer .

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

Pyrazole derivatives exhibit diverse properties based on substituents. Below is a comparative analysis:

Compound Name Molecular Formula Key Substituents pKa (Predicted) Notable Properties Reference
Target Compound C₁₀H₁₁N₅O₃ Carbamoyl, pyrazolylmethyl ~3.48 Moderate solubility, hydrogen bonding
1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid C₈H₁₁N₃O₄ Nitro, propyl N/A Electron-withdrawing nitro group
3-(1-Methylpyrazol-4-yl)-1H-pyrazole-5-carboxylic Acid C₈H₈N₄O₂ Methylpyrazole, no carbamoyl N/A Simpler structure, lower molar mass
1-Methyl-4-(methylsulfanyl)-1H-pyrazole-5-carboxylic Acid C₆H₈N₂O₂S Methylsulfanyl N/A Sulfur-containing, lipophilic
5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide C₁₇H₁₉N₃O Methoxyphenyl, carboximidamide N/A Aromatic, potential CNS activity

Key Observations :

  • The target compound 's carbamoyl-pyrazolylmethyl substituent enhances hydrogen-bonding capacity compared to nitro (electron-withdrawing) or methylsulfanyl (lipophilic) groups .
  • Derivatives with aromatic substituents (e.g., methoxyphenyl in ) may exhibit improved binding to hydrophobic pockets in proteins .

Data Table: Structural and Functional Comparison

Feature Target Compound 1-Methyl-4-nitro-3-propylpyrazole-5-carboxylic Acid 5-(4-Methoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide
Bioavailability Moderate (carboxylic acid) Low (nitro group) High (aromatic, carboximidamide)
Synthetic Complexity High (multiple steps) Moderate Moderate
Potential Applications Drug delivery, enzyme targets Antimicrobial agents CNS therapeutics

Biological Activity

1-Methyl-4-[(1H-pyrazol-5-ylmethyl)carbamoyl]-1H-pyrazole-5-carboxylic acid is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

  • IUPAC Name : 1-methyl-4-{[(1H-pyrazol-5-yl)methyl]carbamoyl}-1H-pyrazole-5-carboxylic acid
  • Molecular Formula : C10H11N5O3
  • Molecular Weight : 239.23 g/mol

Antimicrobial Activity

Research indicates that pyrazole derivatives exhibit notable antimicrobial properties. A study synthesized various pyrazole compounds, including the target compound, and tested them against multiple bacterial strains:

Compound Bacterial Strains Tested Minimum Inhibitory Concentration (MIC)
This compoundE. coli, S. aureus, Pseudomonas aeruginosa32 µg/mL
Reference CompoundKlebsiella pneumoniae16 µg/mL

The compound demonstrated effective inhibition against E. coli and S. aureus, with a comparable efficacy to standard antibiotics like ampicillin .

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been documented extensively. For instance, a study evaluated the anti-inflammatory effects of related compounds in a carrageenan-induced edema model:

Compound Edema Reduction (%) Standard Drug (Indomethacin) Reduction (%)
This compound45%50%

This suggests that the compound possesses significant anti-inflammatory properties, making it a candidate for further therapeutic exploration .

Antiviral Activity

Recent investigations have highlighted the antiviral potential of pyrazole derivatives against various viruses. The compound was tested for its inhibitory effects on viral replication:

Virus Type EC50 (µM) Selectivity Index
Hepatitis C Virus (HCV)7 µM35.46
Respiratory Syncytial Virus (RSV)6.7 µMHigh

These results indicate that the compound can inhibit viral replication effectively, suggesting its potential as an antiviral agent .

Case Studies

Several case studies have illustrated the biological activity of pyrazole derivatives:

  • Case Study on Antimicrobial Efficacy : A series of synthesized pyrazoles were tested against clinical isolates of resistant bacteria. The target compound showed significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential in treating antibiotic-resistant infections.
  • Case Study on Anti-inflammatory Effects : In a double-blind study involving patients with rheumatoid arthritis, administration of pyrazole derivatives resulted in reduced joint swelling and pain relief comparable to traditional NSAIDs.

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